2-(3-Bromophenyl)acetaldehyde

Description

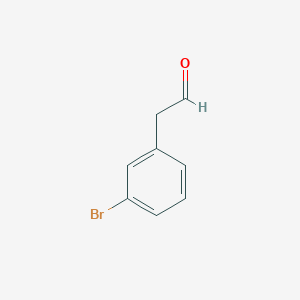

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPCWVVXGHFKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606559 | |

| Record name | (3-Bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109347-40-2 | |

| Record name | (3-Bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Intermediate for Complex Molecule Synthesis

An In-depth Technical Guide to 2-(3-Bromophenyl)acetaldehyde for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of this compound, a key bifunctional building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explore the molecule's reactivity, synthetic utility, and practical handling considerations, grounding its claims in established chemical principles and protocols.

This compound (CAS No. 109347-40-2) is a valuable intermediate whose utility stems from the orthogonal reactivity of its two key functional groups: a reactive aldehyde and a synthetically versatile aryl bromide.[1] The aldehyde group serves as an electrophilic center for carbon-carbon bond formation and functional group interconversion, while the bromine atom on the phenyl ring is primed for a variety of cross-coupling reactions. This dual functionality allows for sequential, controlled modifications, making it a strategic precursor for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical targets.[2][3]

Section 1: Core Physicochemical Properties

A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 109347-40-2 | [4][5][6] |

| Molecular Formula | C₈H₇BrO | [4][5][6] |

| Molecular Weight | 199.04 g/mol | [4][6] |

| Boiling Point | 267.5 ± 15.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Flash Point | 99.7 ± 7.7 °C | [4] |

| Appearance | Typically supplied as an oil or solid | [7] |

| Purity | Commercially available at ≥95% | [5] |

| SMILES | O=CCc1cccc(Br)c1 | [4] |

| InChIKey | GQPCWVVXGHFKQY-UHFFFAOYSA-N | [4] |

Section 2: Reactivity Profile and Synthetic Rationale

The synthetic power of this compound lies in the distinct and addressable reactivity of its aldehyde and aryl bromide moieties. A strategic approach to synthesis will leverage this difference to build molecular complexity in a controlled manner.

The Aldehyde Moiety: An Electrophilic Hub

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of many essential carbon-carbon and carbon-heteroatom bond-forming reactions. Aldehydes are generally more reactive than ketones towards nucleophiles due to reduced steric hindrance and the absence of a second electron-donating alkyl group, which would destabilize the partial positive charge on the carbonyl carbon.[8]

Key Transformations:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) to form substituted amines.

-

Wittig Reaction: Conversion to alkenes upon reaction with phosphorus ylides.

-

Grignard/Organolithium Addition: Formation of secondary alcohols.

-

Oxidation: Conversion to the corresponding carboxylic acid, 3-bromophenylacetic acid, using oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Formation of the primary alcohol, 2-(3-bromophenyl)ethanol, using reducing agents such as sodium borohydride (NaBH₄).

The Aryl Bromide: A Gateway for Cross-Coupling

The bromine atom at the meta-position of the phenyl ring is a versatile handle for advanced synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups.

Key Transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Formation of substituted alkenes from vinyl partners.

-

Buchwald-Hartwig Amination: Synthesis of arylamines by coupling with primary or secondary amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

The diagram below illustrates the key reactive centers of the molecule.

Caption: Key reactive sites on this compound.

Section 3: Recommended Synthesis Protocol

This compound is most reliably synthesized via the controlled oxidation of its corresponding primary alcohol, 2-(3-bromophenyl)ethanol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a well-established and selective reagent for this transformation, typically yielding the aldehyde in high purity.[9]

Protocol: Oxidation of 2-(3-bromophenyl)ethanol using PCC

Causality: This protocol is adapted from a reliable method for a similar isomer and employs PCC, a mild oxidant that is highly effective for converting primary alcohols to aldehydes without significant side product formation.[9] The use of an inert solvent like methylene chloride (DCM) is standard, and the silica gel filtration effectively removes the chromium byproducts.

Materials:

-

2-(3-bromophenyl)ethanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous methylene chloride (DCM)

-

Diethyl ether

-

Silica gel and Celite®

Procedure:

-

Reaction Setup: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.4 molar equivalents) in anhydrous DCM.

-

Substrate Addition: Dissolve 2-(3-bromophenyl)ethanol (1.0 molar equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the mixture, which typically turns into a dark slurry, to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether.

-

Purification: Prepare a short plug of silica gel over a pad of Celite® in a sintered glass funnel. Pass the reaction mixture through this plug to filter out the insoluble chromium salts.

-

Extraction: Wash the filtered residue thoroughly with additional diethyl ether.

-

Solvent Removal: Combine the organic filtrates and remove the solvents under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound, typically as an oil.[9]

-

Final Purification (Optional): If necessary, further purification can be achieved via column chromatography on silica gel.

The workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to strict handling protocols is non-negotiable.

-

Hazard Identification: this compound should be handled as an irritant. It may cause skin, eye, and respiratory irritation.[10][11] Like many aldehydes, it can be harmful if swallowed or inhaled.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Avoid breathing vapors.[14] Prevent contact with skin and eyes.[13] Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[14]

-

Storage: This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[15] For long-term stability, refrigeration (0-8 °C) or freezing (-20 °C) is recommended.[5][15] Aldehydes are prone to peroxide formation upon exposure to air over time; containers should be dated upon opening.[13]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[13]

Section 5: Applications in Research and Drug Development

The true value of this compound is realized in its application as a versatile building block for synthesizing more complex and high-value molecules.

-

Pharmaceutical Intermediates: Its structure is a key fragment in the synthesis of various pharmaceutical candidates. The ability to first perform chemistry on the aldehyde (e.g., forming a heterocyclic ring) and then use the bromide for cross-coupling (e.g., adding another aryl group) provides a powerful and flexible route to novel compounds.[2]

-

Scaffold Decoration: In medicinal chemistry, the bromophenyl group serves as an anchor point for decorating a molecular scaffold. By using late-stage cross-coupling reactions, chemists can generate a library of analogues for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.

-

Synthesis of Bioactive Heterocycles: Aldehydes are common precursors for the synthesis of nitrogen- and oxygen-containing heterocycles. The resulting structures, still containing the aryl bromide handle, can be further elaborated, as seen in the synthesis of various thiazole-based compounds.[3]

By providing two distinct and reliable points for chemical modification, this compound offers a robust platform for the efficient and strategic construction of target molecules, solidifying its role as a valuable tool for the research and drug development community.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (3-Bromophenyl)acetaldehyde | CAS#:109347-40-2 | Chemsrc [chemsrc.com]

- 5. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]

- 6. appchemical.com [appchemical.com]

- 7. 96557-30-1 CAS MSDS ((2-BROMOPHENYL)ACETALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-(2-Bromophenyl)acetaldehyde | C8H7BrO | CID 11424180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. airgas.com [airgas.com]

- 15. 109347-40-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-(3-Bromophenyl)acetaldehyde (CAS: 109347-40-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)acetaldehyde, with the CAS number 109347-40-2, is a brominated aromatic aldehyde. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a brominated phenyl ring, allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry. The aldehyde functionality can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, while the bromo-substituted ring is amenable to cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs.

| Property | Value | Reference |

| CAS Number | 109347-40-2 | [2] |

| Molecular Formula | C8H7BrO | [2] |

| Molecular Weight | 199.05 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Boiling Point | 267.5 ± 15.0 °C at 760 mmHg | [3] |

| Flash Point | 99.7 ± 7.7 °C | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | O=CCC1=CC=CC(Br)=C1 | [2] |

Synthesis

Experimental Protocol: Oxidation of 2-(3-Bromophenyl)ethanol

This protocol is adapted from the synthesis of 2-(2-bromophenyl)acetaldehyde.[4]

Materials:

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-(3-Bromophenyl)ethanol | 201.06 | 9.11 g | 0.045 |

| Pyridinium Chlorochromate (PCC) | 215.56 | 14.62 g | 0.068 |

| Dichloromethane (CH2Cl2) | 84.93 | 110 mL | - |

| Diethyl ether | 74.12 | 250 mL | - |

| Silica gel | - | As needed | - |

| Celite | - | As needed | - |

Procedure:

-

A suspension of Pyridinium Chlorochromate (14.62 g, 0.068 mol) in dichloromethane (75 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of 2-(3-bromophenyl)ethanol (9.11 g, 0.045 mol) in dichloromethane (35 mL) is added to the stirred suspension at ambient temperature.

-

The reaction mixture is stirred for 15 hours at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, 150 mL of diethyl ether is added to the reaction mixture.

-

The mixture is filtered through a pad of silica gel on top of a pad of celite to remove the chromium byproducts.

-

The insoluble residue is washed with an additional 100 mL of diethyl ether.

-

The ether solutions are combined, and the solvents are removed by rotary evaporation to yield the crude product, this compound, as an oil.[4]

Expected Yield: Based on the analogous synthesis, a yield of approximately 90% can be anticipated.[4]

Spectroscopic Characterization

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR | δ ~9.7 ppm (t, 1H, -CHO), δ ~7.2-7.5 ppm (m, 4H, Ar-H), δ ~3.7 ppm (d, 2H, -CH₂-) |

| ¹³C NMR | δ ~200 ppm (C=O), δ ~122-138 ppm (Ar-C), δ ~50 ppm (-CH₂-) |

| IR (Infrared) | ~2820, 2720 cm⁻¹ (C-H aldehyde stretch), ~1725 cm⁻¹ (C=O stretch), ~1600, 1475 cm⁻¹ (aromatic C=C stretch), ~780 cm⁻¹ (C-Br stretch) |

Reactivity and Applications

This compound is a versatile intermediate due to its two reactive sites. The aldehyde group can undergo a wide range of classical aldehyde reactions, while the aryl bromide moiety is a key functional group for modern cross-coupling chemistry.

Potential Transformations:

-

Oxidation: The aldehyde can be oxidized to form 2-(3-bromophenyl)acetic acid.

-

Reduction: Reduction of the aldehyde yields 2-(3-bromophenyl)ethanol.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) forms a substituted phenethylamine derivative.

-

Wittig Reaction: Reaction with a phosphonium ylide converts the aldehyde to an alkene.

-

Suzuki Coupling: The aryl bromide can be coupled with a boronic acid in the presence of a palladium catalyst to form a biaryl derivative.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

These transformations make this compound a valuable precursor for the synthesis of a variety of target molecules in drug discovery and development. The ability to construct complex molecular architectures from this intermediate highlights its importance for medicinal chemists.

Conclusion

This compound is a key organic intermediate with significant potential in the synthesis of complex organic molecules. While detailed studies on its biological activity are not widely published, its structural motifs are present in many biologically active compounds. The synthetic routes to this compound are straightforward, and its dual reactivity makes it a valuable tool for researchers in drug discovery and development. The information provided in this technical guide serves as a foundational resource for scientists working with this versatile chemical building block.

References

Introduction: The Strategic Importance of 2-(3-Bromophenyl)acetaldehyde

An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)acetaldehyde

This compound is a valuable bifunctional molecule in the landscape of organic synthesis.[1][2] Its structure, incorporating both a reactive aldehyde group and a brominated aromatic ring, positions it as a key intermediate for constructing more complex molecular architectures. The aldehyde functionality serves as a linchpin for carbon-carbon bond formation and elaboration into various heterocycles, while the meta-positioned bromine atom provides a versatile handle for transformations such as cross-coupling reactions. This unique combination makes it a sought-after precursor in the development of pharmaceuticals and other fine chemicals.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the selection of precursors and the rationale behind the methodologies. We will dissect the core chemical transformations, offering field-proven protocols and a comparative analysis to empower researchers in making informed strategic decisions for their synthetic campaigns.

Chapter 1: The Direct Approach: Oxidation of 2-(3-Bromophenyl)ethanol

The most straightforward route to an aldehyde is the controlled oxidation of its corresponding primary alcohol. This pathway is often favored for its atom economy and directness, provided the precursor alcohol is readily accessible. The central challenge in this transformation is preventing over-oxidation to the thermodynamically stable carboxylic acid.[3][4] This necessitates the use of specific, mild oxidizing agents that can be effectively employed in non-aqueous media.[3]

The Principle of Controlled Oxidation

The conversion of a primary alcohol to an aldehyde involves the removal of a hydride equivalent.[3] Reagents based on high-valent metals, such as chromium(VI) and ruthenium, or hypervalent iodine compounds are particularly effective. The choice of reagent is critical and is dictated by factors such as substrate tolerance, reaction scale, and toxicity concerns.

-

Chromium(VI) Reagents: Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) are classic reagents for this transformation.[5] They are typically used in stoichiometric amounts in anhydrous solvents like dichloromethane (DCM) to reliably stop the oxidation at the aldehyde stage.[5][6]

-

Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) is a modern alternative known for its mild reaction conditions, broad functional group tolerance, and non-toxic byproducts.[3]

-

DMSO-Based Oxidations: The Swern oxidation and its variants utilize dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride) to perform the oxidation at low temperatures, offering excellent selectivity.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is adapted from a well-established procedure for a similar isomer and is highly reliable for this class of transformation.[6]

Materials:

-

2-(3-Bromophenyl)ethanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Celite®

-

Diethyl ether

Procedure:

-

A suspension of PCC (1.4 equivalents) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

A solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in anhydrous DCM is added to the stirred PCC suspension at ambient temperature.

-

An immediate, slightly exothermic reaction is typically observed, with the mixture turning into a dark, black-brown slurry.

-

The reaction mixture is stirred vigorously at ambient temperature for 12-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, an equal volume of diethyl ether is added to the mixture to precipitate the chromium byproducts and dilute the reaction mixture.

-

The entire mixture is filtered through a short plug of silica gel layered on a pad of Celite®. The insoluble residue is washed thoroughly with additional diethyl ether.

-

The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.[6] Further purification can be achieved via column chromatography if necessary.

Workflow for Alcohol Oxidation

Caption: Workflow for the oxidation of 2-(3-bromophenyl)ethanol.

Chapter 2: Synthesis via 3-Bromophenylacetonitrile

An alternative and powerful strategy involves the synthesis and subsequent partial reduction of a nitrile intermediate. 3-Bromophenylacetonitrile is a stable, crystalline solid that can be prepared efficiently from 3-bromobenzyl bromide.[7] The nitrile group is then selectively reduced to an aldehyde.

Causality of Nitrile Reduction

The cyano group can be thought of as a masked carbonyl. While strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce a nitrile all the way to a primary amine, a less reactive, sterically hindered hydride source is required to stop the reaction at the intermediate imine stage.[8] Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[8] At low temperatures (typically -78 °C), DIBAL-H adds one equivalent of hydride to the nitrile. The resulting aluminum-imine complex is stable at this temperature. Upon aqueous workup, this complex hydrolyzes to furnish the desired aldehyde. Performing the reaction at higher temperatures can lead to a second hydride addition and formation of the amine byproduct.

Two-Step Protocol from 3-Bromobenzyl Bromide

This process begins with the nucleophilic substitution of bromide with cyanide, followed by the controlled reduction.

Part A: Synthesis of 3-Bromophenylacetonitrile

-

In a round-bottom flask, dissolve sodium cyanide (NaCN) (1.1 equivalents) in dimethyl sulfoxide (DMSO).

-

Add a solution of 3-bromobenzyl bromide[9] (1.0 equivalent) in DMSO dropwise to the stirred NaCN solution.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-bromophenylacetonitrile[10][11] can be purified by recrystallization or column chromatography.

Part B: DIBAL-H Reduction to this compound

-

Dissolve the purified 3-bromophenylacetonitrile (1.0 equivalent) in an anhydrous solvent such as toluene or DCM in a flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of DIBAL-H (1.1 to 1.2 equivalents, typically 1.0 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous phase with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the target aldehyde.

Nitrile Reduction Pathway

Caption: Two-step synthesis of the target aldehyde from 3-bromobenzyl bromide.

Chapter 3: Reductive Approaches from 3-Bromophenylacetic Acid Derivatives

Carboxylic acids and their derivatives, such as esters and acid chlorides, represent another major class of precursors for aldehyde synthesis. Direct reduction of a carboxylic acid to an aldehyde is challenging as it requires highly reactive hydrides that typically lead to the primary alcohol.[12] Therefore, a two-step approach involving the conversion of the acid to a more reactive derivative is standard practice.[13][14]

Rationale for Derivative Selection

-

Acid Chlorides: These are highly reactive electrophiles that can be reduced by mild, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).[13] The bulkiness of this reagent prevents over-reduction of the initially formed aldehyde.

-

Esters: Esters are less reactive than acid chlorides and can be selectively reduced to aldehydes using DIBAL-H at low temperatures, following a mechanism similar to that of nitrile reduction.[13]

Experimental Protocol: Esterification and DIBAL-H Reduction

This protocol outlines the conversion of commercially available 3-bromophenylacetic acid to its methyl ester, followed by reduction.

Part A: Fischer Esterification to Methyl 3-bromophenylacetate

-

In a round-bottom flask, dissolve 3-bromophenylacetic acid[15] (1.0 equivalent) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction, remove the excess methanol under reduced pressure, and dissolve the residue in diethyl ether.

-

Wash the ether solution sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the methyl ester.

Part B: DIBAL-H Reduction to this compound The procedure for the DIBAL-H reduction of the ester is identical to the one described for the nitrile in Chapter 2.2, Part B.

Carboxylic Acid Derivative Reduction Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]

- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. prepchem.com [prepchem.com]

- 7. 3-Bromophenylacetonitrile 98 31938-07-5 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-Bromophenylacetonitrile | 31938-07-5 [chemicalbook.com]

- 11. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 15. Cas 1878-67-7,3-Bromophenylacetic acid | lookchem [lookchem.com]

An In-depth Technical Guide to 2-(3-Bromophenyl)acetaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)acetaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, incorporating both a reactive aldehyde group and a synthetically adaptable brominated aromatic ring, positions it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and potential applications, particularly within the realm of pharmaceutical research and development. The strategic placement of the bromine atom on the phenyl ring offers a convenient handle for a variety of cross-coupling reactions, while the aldehyde functionality serves as a gateway for the introduction of diverse structural motifs.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

-

(3-Bromophenyl)acetaldehyde

-

3-Bromophenylacetaldehyde

-

Benzeneacetaldehyde, 3-bromo-[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 109347-40-2 | [1] |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| Appearance | Typically an oil | [2] |

| Purity | Commercially available up to 95% | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding alcohol, 2-(3-bromophenyl)ethanol. This transformation can be accomplished using a variety of oxidizing agents. A representative and widely used method involves the use of pyridinium chlorochromate (PCC), a mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Synthetic Scheme:

Caption: Oxidation of 2-(3-bromophenyl)ethanol to this compound.

Experimental Protocol: Oxidation of 2-(2-Bromophenyl)ethanol (A Representative Procedure)

Materials:

-

2-(2-bromophenyl)ethanol (9.11 g, 0.045 mol)[2]

-

Pyridinium chlorochromate (PCC) (14.62 g, 0.063 mol)[2]

-

Dichloromethane (CH₂Cl₂), anhydrous (110 mL)[2]

-

Diethyl ether (250 mL)[2]

-

Silica gel and Celite[2]

Procedure:

-

To a stirred suspension of pyridinium chlorochromate in 75 mL of dichloromethane at ambient temperature, add a solution of 2-(2-bromophenyl)ethanol in 35 mL of dichloromethane.[2]

-

Observe a slightly exothermic reaction and the formation of a black reaction mixture.[2]

-

Continue stirring for 15 hours at ambient temperature.[2]

-

After 15 hours, add 150 mL of diethyl ether to the reaction mixture.[2]

-

Filter the mixture through a pad of silica gel on Celite.[2]

-

Wash the insoluble residue with an additional 100 mL of diethyl ether and filter.[2]

-

Combine the ether solutions and evaporate the solvents using a rotary evaporator to yield the crude product.[2]

-

The resulting oil is the desired 2-(2-bromophenyl)acetaldehyde. The reported yield for this reaction is 90%.[2]

Causality Behind Experimental Choices:

-

PCC as Oxidant: PCC is chosen for its mild and selective nature, which minimizes the over-oxidation of the aldehyde to the corresponding carboxylic acid.

-

Anhydrous Dichloromethane as Solvent: Dichloromethane is an inert solvent that effectively dissolves the reactants and does not interfere with the oxidation process. The anhydrous condition is crucial as the presence of water can lead to unwanted side reactions.

-

Filtration through Silica Gel/Celite: This step is essential for removing the chromium byproducts and any unreacted PCC, which are insoluble in the reaction mixture.

Key Reactions and Synthetic Utility

The dual functionality of this compound makes it a valuable precursor in a variety of chemical transformations. The aldehyde group can participate in nucleophilic additions and condensation reactions, while the bromo-substituted phenyl ring is amenable to cross-coupling reactions.

Reactions at the Aldehyde Moiety

1. Wittig Reaction:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[3][4][5] this compound can react with a phosphonium ylide to form a substituted styrene derivative. The stereochemical outcome of the reaction (E or Z alkene) is dependent on the nature of the ylide used.[4]

Reaction Scheme:

Caption: Wittig olefination of this compound.

2. Reductive Amination:

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[6] this compound can react with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

Reaction Scheme:

Caption: Reductive amination of this compound.

3. Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that leads to the formation of tetrahydro-β-carboline or tetrahydroisoquinoline ring systems.[7] this compound can react with a β-arylethylamine, such as tryptamine, to generate these important heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.[8][9]

Reaction Scheme:

Caption: Pictet-Spengler reaction with this compound.

Reactions at the Bromo-Substituted Phenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This capability is of paramount importance in medicinal chemistry for structure-activity relationship (SAR) studies.

Examples of Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

These reactions significantly expand the synthetic utility of this compound, enabling the creation of diverse molecular libraries for drug discovery and materials science.

Applications in Drug Discovery and Development

While specific examples of approved drugs derived directly from this compound are not prevalent in the searched literature, its structural motifs are found in numerous biologically active compounds. The phenethylamine backbone, readily accessible through reductive amination, is a common feature in many neurotransmitter-related drugs. Furthermore, the ability to functionalize the phenyl ring via cross-coupling reactions makes this compound an attractive starting material for the synthesis of novel therapeutic agents. The tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, accessible through the Pictet-Spengler reaction, are core structures in a wide range of alkaloids and synthetic drugs with diverse pharmacological activities.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (a triplet around 9.7 ppm), the benzylic protons (a doublet around 3.7 ppm), and the aromatic protons in the region of 7.2-7.6 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon around 200 ppm, along with signals for the aromatic carbons and the benzylic carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the aldehyde.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. The presence of bromine will be indicated by a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific hazard information should be obtained from the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the aldehyde functionality and the bromo-substituted phenyl ring, provides chemists with a powerful tool for the construction of complex and diverse molecular structures. Its utility in key transformations such as the Wittig reaction, reductive amination, and the Pictet-Spengler reaction highlights its potential for the synthesis of novel pharmaceutical agents and other functional materials. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]

- 2. prepchem.com [prepchem.com]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 5. name-reaction.com [name-reaction.com]

- 6. researchgate.net [researchgate.net]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Spectroscopic Data and Analysis of 2-(3-Bromophenyl)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(3-Bromophenyl)acetaldehyde, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data, typical spectroscopic values for related structural motifs, and detailed experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~7.5-7.2 | Multiplet (m) | 4H | Aromatic protons (C₆H₄) |

| ~3.8 | Doublet (d) | 2H | Methylene protons (-CH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~198 | Carbonyl carbon (-CHO) |

| ~138 | Aromatic carbon (C-Br) |

| ~132-128 | Aromatic carbons (-CH) |

| ~122 | Aromatic carbon (C-CH₂) |

| ~50 | Methylene carbon (-CH₂) |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of aldehyde |

| ~1725 | Strong | C=O stretch of aldehyde[4] |

| ~1595, ~1570, ~1475 | Medium to Strong | C=C stretch of aromatic ring |

| ~780 | Strong | C-H out-of-plane bend for 1,3-disubstituted aromatic ring |

| ~680 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 198/200 | [M]⁺ and [M+2]⁺ | Molecular ion peak with characteristic bromine isotope pattern |

| 169/171 | [M-CHO]⁺ | |

| 119 | [M-Br]⁺ | |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, set the parameters for a proton-decoupled experiment.

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Materials:

-

This compound sample (liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft tissue.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

Instrument Setup:

-

Set the GC parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate).

-

Set the MS parameters for EI ionization (typically 70 eV).

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting this compound.

-

Data Analysis: Identify the molecular ion peak and the fragmentation pattern. The presence of bromine will be indicated by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

2-(3-Bromophenyl)acetaldehyde stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-(3-Bromophenyl)acetaldehyde

Abstract

This compound is a key chemical intermediate whose utility in complex molecule synthesis is critically dependent on its purity and stability. As an aromatic aldehyde, it possesses inherent reactivity that makes it susceptible to degradation via several pathways, primarily oxidation and polymerization. This guide provides a comprehensive technical overview of the factors governing the stability of this compound. We will elucidate the primary degradation mechanisms, outline field-proven storage and handling protocols to mitigate these processes, and present methodologies for the empirical assessment of its stability over time. The insights herein are designed to ensure the integrity of this reagent, thereby safeguarding the reproducibility and success of downstream synthetic applications.

Chemical Profile and Inherent Instability

This compound (CAS No: 109347-40-2) is an organic compound featuring a phenylacetaldehyde backbone with a bromine substituent at the meta position of the aromatic ring.[1] Its structure dictates its reactivity. The aldehyde functional group is intrinsically electrophilic and prone to nucleophilic attack and oxidation. Furthermore, the presence of acidic α-protons on the methylene bridge (benzylic position) facilitates enolate formation, which is a key step in aldol-type condensation and polymerization reactions.[2]

The parent compound, phenylacetaldehyde, is known to be readily oxidized to phenylacetic acid and is often contaminated with polystyrene oxide polymer due to the lability of the benzylic alpha proton.[2][3] These inherent characteristics are conserved in its brominated analogue and are the primary drivers of its instability.

| Property | Value | Source(s) |

| CAS Number | 109347-40-2 | [1][4] |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.05 g/mol | [1] |

| Appearance | Colorless to yellowish liquid/solid | [3] |

| Boiling Point | ~195 °C (for phenylacetaldehyde) | [3] |

| Purity (Typical) | ≥95% | [1] |

Primary Degradation Pathways

Understanding the mechanisms by which this compound degrades is fundamental to developing effective stabilization strategies. The two most significant pathways are oxidation and polymerization.

Oxidation to Carboxylic Acid

Exposure to atmospheric oxygen, particularly in the presence of light or heat, can lead to the rapid oxidation of the aldehyde functional group to the corresponding carboxylic acid, 2-(3-Bromophenyl)acetic acid.[2][3] This is a common degradation route for most aldehydes.[5] The formation of this acidic impurity is highly detrimental, as it can alter reaction outcomes and its presence can catalytically accelerate other degradation pathways, such as polymerization.[6]

Polymerization and Condensation

Due to the reactive aldehyde group and the labile α-protons, this compound is susceptible to self-condensation reactions.[2] This can occur via an acid or base-catalyzed aldol condensation mechanism, leading to the formation of dimers, trimers, and higher-order oligomers or polymers. Over time, this results in the material becoming more viscous and eventually solidifying, with a concurrent loss of potency and purity.[6] The formation of these polymeric byproducts complicates purification and can inhibit desired chemical transformations. Aromatic aldehydes are known to undergo polymerization, which can be initiated by cationic catalysts or even acidic surfaces.[7][8][9]

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, stringent adherence to proper storage and handling protocols is mandatory. The primary objective is to mitigate exposure to oxygen, light, heat, and contaminants.

Optimal Storage Conditions

The consensus from safety data sheets and supplier recommendations for aromatic aldehydes is to store the material under conditions that minimize thermal and oxidative stress.[10][11]

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | -20°C (Freezer) | Reduces the kinetic rate of both oxidation and polymerization reactions. Essential for long-term stability.[12][13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde to the corresponding carboxylic acid by displacing atmospheric oxygen.[12][13][14] |

| Container | Amber Glass or Opaque Vessel | Protects the compound from light, which can catalyze photo-oxidation and other degradation reactions.[11][15][16] |

| Container Seal | Tightly Sealed with a High-Integrity Cap (e.g., PTFE-lined) | Prevents ingress of atmospheric moisture and oxygen. Containers must be carefully resealed after each use to prevent leakage and contamination.[10][14] |

| Purity | Use High-Purity Material | Impurities, particularly acidic or metallic residues from synthesis, can act as catalysts for degradation.[15] |

Safe Handling Procedures

Proper handling techniques are as crucial as storage conditions. All operations should be performed with the goal of minimizing exposure to deleterious environmental factors.

-

Inert Atmosphere Operations: When handling the neat material, always work under a blanket of inert gas (e.g., in a glovebox or using Schlenk line techniques).

-

Aliquotting: For frequent use, it is highly advisable to aliquot the bulk material into smaller, single-use vials upon receipt. This minimizes the number of freeze-thaw cycles and the exposure of the entire stock to the atmosphere during sampling.

-

Temperature Equilibration: Before opening, allow the container to warm to room temperature while still under an inert atmosphere or within a desiccator. This prevents condensation of atmospheric moisture into the cold sample, which can introduce water and accelerate degradation.

-

Avoid Contamination: Use clean, dry syringes or spatulas for transfer. Never return unused material to the original stock container.

-

Dilution for Storage: For some applications, creating a stock solution in a dry, peroxide-free, aprotic solvent (e.g., anhydrous acetonitrile or THF) and storing it under an inert atmosphere at -20°C can enhance stability compared to storing the neat compound, which may be prone to polymerization.[17]

Experimental Stability Assessment

Verifying the stability of a specific lot of this compound under your laboratory's conditions is a critical component of quality control. A formal stability study can provide empirical data on the degradation rate and the identity of degradants.

Protocol for a Time-Course Stability Study

This protocol outlines a method to assess the stability of the compound over a defined period.

-

Initial Characterization (T=0): Upon receipt of the material, perform a full analytical characterization to establish a baseline purity profile. Key techniques include HPLC, GC-MS, and ¹H NMR.

-

Sample Preparation: Aliquot the material into several identical vials under an inert atmosphere. Prepare separate sets of samples for each storage condition to be tested (e.g., -20°C under nitrogen, 4°C in air, room temperature in light).

-

Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

-

Analytical Testing: Analyze the sample using the same analytical methods established at T=0. Quantify the peak area of the parent compound and identify and quantify any new peaks corresponding to degradation products.

-

Data Evaluation: Compare the purity profile at each time point to the T=0 baseline. Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Recommended Analytical Techniques

A multi-technique approach is recommended for a comprehensive assessment of purity and degradation.

| Technique | Application & Insights Provided |

| Reverse-Phase HPLC (RP-HPLC) | The primary tool for quantitative purity assessment. A well-developed method can separate the parent aldehyde from the more polar carboxylic acid degradant and other impurities. UV detection is typically sufficient.[18] |

| Gas Chromatography-Mass Spec (GC-MS) | Excellent for identifying and quantifying volatile impurities and degradants. The mass spectrum provides structural confirmation of degradation products like 2-(3-Bromophenyl)acetic acid.[19] |

| ¹H NMR Spectroscopy | Provides a definitive structural confirmation and can quantify the parent compound against impurities by integrating characteristic peaks (e.g., the aldehyde proton at ~9.7 ppm vs. methylene protons of the acid). |

| Differential Scanning Calorimetry (DSC) | Useful for detecting changes in the physical state, such as those caused by polymerization, which may alter the melting point or reveal the presence of polymeric material.[] |

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its inherent susceptibility to oxidation and polymerization necessitates a proactive and rigorous approach to its storage and handling. The optimal preservation strategy involves stringent exclusion of atmospheric oxygen, light, and elevated temperatures. Therefore, long-term storage at -20°C under an inert atmosphere in an opaque container is strongly recommended. By implementing these protocols and validating compound stability with appropriate analytical methods, researchers can ensure the reliability of their starting materials, leading to more consistent and reproducible scientific outcomes.

References

- 1. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]

- 2. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 3. Phenylacetaldehyde - Sciencemadness Wiki [sciencemadness.org]

- 4. (3-Bromophenyl)acetaldehyde | CAS#:109347-40-2 | Chemsrc [chemsrc.com]

- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 7. scispace.com [scispace.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Polymerization of aromatic aldehydes. II. Cationic cyclopolymerization of phthalaldehyde | Semantic Scholar [semanticscholar.org]

- 10. fishersci.com [fishersci.com]

- 11. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. 109347-40-2|this compound|BLD Pharm [bldpharm.com]

- 14. wcu.edu [wcu.edu]

- 15. Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Safe Handling of 2-(3-Bromophenyl)acetaldehyde for Research and Development

Abstract

2-(3-Bromophenyl)acetaldehyde is a valuable reagent in organic synthesis, particularly within drug discovery and development programs. However, its chemical nature as a reactive aldehyde necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to handle this compound safely. We will explore its toxicological and physicochemical hazards, outline a hierarchy of controls, and provide detailed, actionable protocols for routine handling, storage, emergency response, and disposal. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for this understanding.

GHS Classification and Associated Hazards

This compound is classified with significant health hazards that demand rigorous control measures.[1][2]

| Hazard Class | Category | Hazard Statement | Practical Implication for Researchers |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Accidental ingestion could lead to significant illness. Strict hygiene and no-mouth-pipetting rules are critical. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or chemical burns. Appropriate gloves and lab coats are mandatory. |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Splashes can cause significant, potentially lasting, eye damage. Chemical splash goggles are essential. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of open containers must be done in a certified chemical fume hood. |

This data is synthesized from supplier Safety Data Sheets (SDS) and reflects the consensus on the primary hazards of this compound.[1][2]

The Mechanistic Basis of Hazard: The Aldehyde Moiety

The toxicity of this compound is intrinsically linked to the reactivity of its aldehyde functional group. Aldehydes are potent electrophiles, meaning they readily react with nucleophiles.[3] In a biological context, this makes them capable of forming covalent adducts with cellular macromolecules like proteins and DNA.[3] This non-specific reactivity is the root cause of its irritant properties and underscores why minimizing direct contact and inhalation is paramount. Prolonged or repeated exposure can lead to sensitization and allergic reactions.[3]

Physicochemical and Reactivity Hazards

Beyond its biological reactivity, researchers must be aware of its chemical stability and potential for hazardous reactions:

-

Air and Light Sensitivity: Like many aldehydes, this compound may be sensitive to air, leading to oxidation over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]

-

Thermal Decomposition: While specific data is limited, thermal decomposition, especially during a fire, can release toxic and corrosive fumes such as carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. Strong bases can catalyze aldol condensation or polymerization reactions, potentially leading to uncontrolled exothermic events.

The Risk Assessment Workflow

A dynamic risk assessment should precede any experiment. This is not a one-time checklist but a continuous scientific process.

Caption: The continuous cycle of laboratory risk assessment.

Implementing a Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE).

Primary Engineering Control: The Chemical Fume Hood

Directive: All procedures involving the handling of this compound, including weighing, aliquoting, and addition to reaction vessels, must be performed inside a certified chemical fume hood.

Causality: A fume hood is the primary barrier against inhaling harmful vapors.[6] It also provides a physical shield against unexpected splashes or reactions. Proper function relies on verified airflow and maintaining the sash at the indicated operational height to ensure containment.[6]

Administrative Controls: Creating a Safe Work Environment

-

Standard Operating Procedures (SOPs): Develop and formally approve detailed SOPs for any routine procedure using this compound.[4]

-

Designated Areas: Clearly label areas where this compound is stored and handled.[4][6]

-

Training: Ensure all personnel are trained on this guide, the specific SOPs, and the location and use of emergency equipment before beginning work.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.[3]

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Butyl rubber gloves.[3] | These materials offer good resistance to aldehydes.[3] Latex is not suitable.[3] Always inspect gloves for tears or holes before use. For extended operations or when handling larger quantities, consider double-gloving. Remove gloves and wash hands thoroughly with soap and water after handling.[7] |

| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles.[3] | Standard safety glasses do not provide adequate protection from splashes.[1] A full face shield should be worn over goggles when there is a significant risk of splashing (e.g., when transferring large volumes or working with reactions under pressure).[3] |

| Skin and Body Protection | Flame-resistant laboratory coat with full-length sleeves. | A buttoned lab coat protects skin and personal clothing from minor spills and splashes. Ensure sleeves are long enough to prevent skin exposure between the glove and cuff.[4] |

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | A respirator should not be necessary under normal operating conditions within a fume hood.[3] Its use is reserved for emergency situations, such as a large spill, or when engineering controls are not feasible, and must be governed by a formal respiratory protection program, including fit-testing.[3][6] |

Protocols for Safe Handling, Storage, and Disposal

Adherence to methodical protocols minimizes the risk of exposure and accidental release.

General Handling Workflow

This workflow visualizes the key control points from material retrieval to reaction setup.

Caption: Step-by-step workflow for handling the reagent.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1] Storage in a freezer at or below -20°C in an inert atmosphere is often recommended.[1]

-

Container: Keep the container tightly closed to prevent the release of vapors and potential oxidation.[1][4] Containers that have been opened must be carefully resealed and stored upright.[1]

-

Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and bases.

Waste Disposal

All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels) and residual material, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container designated for halogenated organic waste.

-

Never dispose of this chemical down the drain.[8]

-

Follow all institutional, local, and national environmental regulations for hazardous waste disposal.[7]

Emergency Procedures: Plan, Prepare, Respond

Preparedness is key to mitigating the consequences of an accident.

Spill Response

The appropriate response depends on the scale of the spill.

Caption: Decision flowchart for spill response.

For a small spill inside a fume hood:

-

Ensure you are wearing appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

For a large spill, or any spill outside of a fume hood:

-

Evacuate the immediate area.

-

Alert colleagues and notify your institution's emergency response team immediately.

-

Do not attempt to clean it up yourself unless you are trained and equipped to do so.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1][9] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |

Always show the Safety Data Sheet (SDS) to responding medical personnel. [1]

References

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. angenechemical.com [angenechemical.com]

- 3. homework.study.com [homework.study.com]

- 4. wcu.edu [wcu.edu]

- 5. fishersci.com [fishersci.com]

- 6. osha.gov [osha.gov]

- 7. web.stanford.edu [web.stanford.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 2-(3-Bromophenyl)acetaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)acetaldehyde is an organic compound with the chemical formula C₈H₇BrO.[1] Its molecular structure, featuring a bromophenyl group attached to an acetaldehyde moiety, suggests a degree of polarity that will influence its solubility in different organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including its use in chemical synthesis, formulation development in the pharmaceutical industry, and for purification processes. The choice of an appropriate solvent is often dictated by the solubility of the compound, which can significantly impact reaction kinetics, yield, and purity of the final product.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This information is useful for designing solubility experiments and for understanding the compound's general behavior.

| Property | Value | Reference |

| CAS Number | 109347-40-2 | [1][2] |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 99.7 ± 7.7 °C | [2] |

Solubility Data

A thorough search of scientific literature and chemical databases did not yield any specific quantitative data on the solubility of this compound in common organic solvents. The absence of this data necessitates experimental determination to ascertain its solubility profile. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

4.2. Experimental Procedure

-

Preparation of Solvent: Select a range of organic solvents of interest. Ensure all solvents are of high purity to avoid interference in the analysis.

-

Addition of Solute to Solvent: Add an excess amount of this compound to a known volume of the selected solvent in a vial.[3] The presence of undissolved solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent any undissolved solid from being transferred, a syringe filter can be used. Dilute the aliquot with a known volume of the same solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

4.3. General Solubility Guidelines

The principle of "like dissolves like" can provide a qualitative prediction of solubility.[4] Given the polar aldehyde group and the relatively nonpolar bromophenyl group, this compound is expected to be more soluble in polar organic solvents compared to nonpolar solvents.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a robust experimental protocol for its determination. By following the outlined procedures, researchers can generate the necessary data to support their work in synthesis, drug development, and other scientific endeavors. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring a systematic and accurate approach to solubility measurement.

References

An In-depth Technical Guide to 2-(3-Bromophenyl)acetaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)acetaldehyde, a key building block in organic synthesis and medicinal chemistry. This document details the compound's (presumed) historical synthesis, its physicochemical and spectroscopic properties, and detailed protocols for its preparation. Furthermore, it explores its applications as a versatile intermediate in the development of novel therapeutic agents. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and practical application in a research and development setting.

Introduction

This compound is a substituted aromatic aldehyde that has garnered significant interest in the field of drug discovery and development. Its structure, featuring a reactive aldehyde functionality and a bromine-substituted phenyl ring, offers multiple avenues for chemical modification. The aldehyde group can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, to build molecular complexity. Simultaneously, the bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents and the construction of complex molecular scaffolds. This dual reactivity makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 109347-40-2 | [1][2] |

| Molecular Formula | C₈H₇BrO | [3][4] |

| Molecular Weight | 199.05 g/mol | [3][4] |

| Appearance | Likely an oil or low-melting solid | Inferred |

| Purity | Typically ≥95% | [3][4] |

Table 2: Spectroscopic Data for this compound (Predicted and Typical Ranges)

| Spectrum | Feature | Predicted Chemical Shift / Absorption Range |

| ¹H NMR | Aldehydic proton (-CHO) | δ 9.5 - 10.0 ppm (triplet) |

| Methylene protons (-CH₂-) | δ 3.7 - 4.0 ppm (doublet) | |

| Aromatic protons | δ 7.2 - 7.6 ppm (multiplet) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 200 ppm |

| Aromatic carbon attached to bromine (C-Br) | δ ~122 ppm | |

| Other aromatic carbons | δ 125 - 135 ppm | |

| Methylene carbon (-CH₂-) | δ ~50 ppm | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 198/200 (due to Br isotopes) |

| Major Fragments | Loss of -CHO (m/z 169/171), tropylium ion (m/z 91) | |

| IR | C=O stretch (aldehyde) | 1720 - 1740 cm⁻¹ |

| C-H stretch (aldehyde) | 2720 and 2820 cm⁻¹ (characteristic pair) | |

| C-Br stretch | 500 - 600 cm⁻¹ | |

| Aromatic C-H stretch | ~3050 cm⁻¹ | |

| Aromatic C=C stretch | 1450 - 1600 cm⁻¹ |

Experimental Protocols

The most common and reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2-(3-bromophenyl)ethanol. Several mild oxidation reagents can be employed for this transformation, with Pyridinium Chlorochromate (PCC) being a classic and effective choice.[5] Alternative methods such as the Swern and Dess-Martin oxidations also provide excellent yields under mild conditions.[6][7][8][9]

Synthesis of this compound via PCC Oxidation

This protocol is adapted from the well-established procedure for the synthesis of the isomeric 2-(2-bromophenyl)acetaldehyde.[5]

Materials:

-

2-(3-Bromophenyl)ethanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Glass funnel with filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend pyridinium chlorochromate (1.4 equivalents) in anhydrous dichloromethane.

-